molecular formula C11H11ClN2O4 B2942289 Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate CAS No. 851722-05-9

Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

Cat. No. B2942289
CAS RN: 851722-05-9
M. Wt: 270.67
InChI Key: KBXKAUKZZZRMGE-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They are inhibitors of kinases such as Raf, including compounds that show anti-proliferative activity against cells, including against tumor cells, and are useful in the treatment of diseases including cancer .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The condensation between S-methylisothiourea and diethyl ethoxymethylene malonate in basic conditions leads to the 4-oxopyrimidine sodium salt, which after treatment with phosphorous oxychloride under reflux affords the desired 4-chloro derivative . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H12ClN2O3S/c1-3-17-11(16)8-5(2)7-9(15)13-6(4-12)14-10(7)18-8/h18H,3-4H2,1-2H3, (H,13,14,15) . The molecular weight of this compound is 269.69 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction mass was poured into crushed ice, and extracted with ethyl acetate . The peak for methyl and ethyl of carboxylate-pyrimidine was observed around δ 14 and 61.5 ppm, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 188-189 .

Scientific Research Applications

Synthesis and Reactions in Heterocyclic Chemistry

Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate has been extensively studied in the field of heterocyclic chemistry. Kappe and Roschger (1989) explored various reactions of Biginelli-compounds, a category to which this compound belongs, examining methylation, acylation, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

Cascade Transformations in Organic Synthesis

Shutalev et al. (2008) demonstrated the transformation of this compound into a novel tricyclic compound as a result of a base-promoted cascade reaction, highlighting its potential in complex organic synthesis (Shutalev et al., 2008).

Development of Novel Heterocyclic Systems

Research by Sirakanyan et al. (2015) involved the reaction of similar pyrimidinone derivatives with various reagents, leading to the creation of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. This study underscores the compound's utility in developing new heterocyclic systems with potential biological activities (Sirakanyan et al., 2015).

Role in Multicomponent Reactions and Spectroscopic Analysis

The compound has been utilized in multicomponent reactions and characterized using various spectroscopic techniques. Pekparlak et al. (2018) conducted a study involving crystal structure and spectroscopic characterization of a related pyrimidine derivative, emphasizing the importance of such compounds in structural chemistry and spectroscopy (Pekparlak et al., 2018).

Antimicrobial and Antiallergic Potential

Studies have also explored the antimicrobial and antiallergic potential of derivatives of this compound. Kumar et al. (2017) synthesized and evaluated the antibacterial activity of novel pyrano[2,3-d]pyrimidine-4-one–3-phenylisoxazole hybrids, which were derived from a structurally similar compound, indicating the potential biomedical applications of these derivatives (Kumar et al., 2017).

Mechanism of Action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It has promising neuroprotective and anti-inflammatory properties .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future studies are warranted to compare the neuroprotective activity of the active compounds with positive control and to address the outcome in differentiated SH-SY5Y cells as well as the SH-SY5Y and HMC-3 co-culture impact .

properties

IUPAC Name

ethyl 2-(chloromethyl)-6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-3-17-11(16)7-5(2)18-10-8(7)9(15)13-6(4-12)14-10/h3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXKAUKZZZRMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=O)NC(=N2)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(chloromethyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate

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